Tetraphen-3-amine
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Overview
Description
Tetraphen-3-amine is an organic compound characterized by the presence of a nitrogen atom bonded to a carbon atom within a tetraphene structure. Tetraphene itself is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings . The amine group in this compound makes it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraphen-3-amine can be synthesized through several methods:
Reductive Amination: This involves the reaction of tetraphenone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Nucleophilic Substitution: Tetraphenyl halides can react with ammonia or primary amines under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination due to its efficiency and high yield. The process is carried out in reactors with controlled temperature and pressure to optimize the reaction conditions .
Chemical Reactions Analysis
Tetraphen-3-amine undergoes various chemical reactions:
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, nitric acid
- Reducing agents: Lithium aluminum hydride, hydrogen gas with metal catalysts
- Electrophiles: Halogens, sulfonyl chlorides
Scientific Research Applications
Tetraphen-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tetraphen-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways . The compound’s polycyclic structure allows it to intercalate into DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Tetraphen-3-amine can be compared with other polycyclic aromatic amines:
Aniline: Unlike this compound, aniline has a simpler structure with a single benzene ring.
Naphthylamine: This compound has two fused benzene rings and exhibits different electronic properties compared to this compound.
Anthracene-amine: With three fused benzene rings, this compound shares some similarities with this compound but differs in its steric and electronic effects.
This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
646058-54-0 |
---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
benzo[a]anthracen-3-amine |
InChI |
InChI=1S/C18H13N/c19-16-7-8-17-15(10-16)6-5-14-9-12-3-1-2-4-13(12)11-18(14)17/h1-11H,19H2 |
InChI Key |
ILYMSWPTJXADLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4)N |
Origin of Product |
United States |
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